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Abstract

3-(Chloromethyl)-2-methylpyridine is a key substituted pyridine intermediate utilized in the synthesis of various pharmaceutical and agrochemical &
capacity, is paramount for ensuring process safety, optimizing reaction conditions, and enabling the computational modeling of reaction mechanisms.
overview of the principles, experimental methodologies, and computational approaches essential for determining and interpreting the thermochemica
reported in public literature, this document outlines the authoritative protocols and theoretical frameworks required to obtain these critical values, drav

Introduction: The Energetic Context of a Key Building Block

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.[1] 3-(Chloromethyl)-2-methylpyridine, with its reactiv
larger molecules.[2] The thermodynamic stability and reactivity of this intermediate are governed by its intrinsic thermochemical properties.

Accurate thermochemical data is indispensable for:

» Process Hazard Analysis: Predicting the potential for runaway reactions and ensuring safe scale-up from the laboratory to manufacturing.

« Reaction Optimization: Calculating reaction enthalpies (AH_rxn) to manage thermal loads and improve energy efficiency.

« Computational Chemistry: Providing benchmark data for validating and developing theoretical models to predict reaction pathways and transition s'
« Chemical Engineering: Designing reactors and downstream processing equipment based on reliable physical property data.

This guide will navigate the scientific underpinnings of thermochemical data acquisition, bridging experimental practice with high-level computational 1
Core Thermochemical Properties: A Primer

The primary thermochemical properties that define the energetic profile of a molecule are:

« Standard Enthalpy of Formation (AfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent e
involving the compound.

« Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance. It is crucial for calculating the Gibbs free energy of reaction
« Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. This property is essential for heat transfe

« Enthalpy of Phase Change (AH_vap/sub): The energy required for vaporization (liquid to gas) or sublimation (solid to gas). This is vital for convertir
theoretical comparisons.[5]

Experimental Determination of Thermochemical Data

Obtaining high-quality experimental data is the cornerstone of thermochemistry. The process typically involves a combination of techniques to determ

Combustion Calorimetry: Quantifying the Enthalpy of Formation

Combustion calorimetry is the gold-standard technique for determining the standard enthalpy of formation of organic compounds.[5] The substance is
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Causality Behind Experimental Choices: For organochlorine compounds like 3-(Chloromethyl)-2-methylpyridine, standard static bomb calorimetry i
which equilibrates slowly and incompletely, leading to imprecise results.[6]

Authoritative Protocol: To overcome this, a rotating-bomb calorimeter or a static bomb with a reducing agent is employed.[5] The use of a reducing ag
chloride ions (CI-), resulting in a well-defined final state necessary for accurate energy calculations.[6][7]

« Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter by combusting a certified standard reference material (e.g., benzoic acic
« Sample Preparation: A precisely weighed sample of 3-(Chloromethyl)-2-methylpyridine is placed in a crucible (e.g., platinum). For volatile liquids
« Bomb Preparation: Add a specific volume of a reducing solution (e.g., hydrazine dihydrochloride) to the bomb to quantitatively reduce all chlorine p
* Assembly and Combustion: Seal the bomb, charge it with high-purity oxygen (typically ~30 atm), and place it in the calorimeter jacket. Ignite the sa
+ Post-Combustion Analysis: Analyze the bomb's contents to confirm complete combustion and to quantify the amounts of nitric acid (from residual N
« Energy Calculation: Calculate the standard molar energy of combustion (AcU°) from the corrected temperature rise and the energy equivalent of th

« Enthalpy Conversion: Convert the standard energy of combustion (AcU°) to the standard enthalpy of combustion (AcH°®) and subsequently calculat

Phase Change Enthalpy: From Condensed to Gaseous State

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.
« Differential Scanning Calorimetry (DSC): DSC is a sensitive technique used to measure heat flow associated with thermal transitions.[8] It can dete

* Knudsen Effusion Method: This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given
used to calculate the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.[10] This method is particular

Workflow for Experimental Determination

The following diagram illustrates the comprehensive workflow for experimentally determining the standard gas-phase enthalpy of formation.
Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Approaches to Thermochemical Data

When experimental data is scarce or difficult to obtain, computational quantum chemistry provides a powerful alternative for predicting thermochemic

High-Accuracy Composite Methods: The Gaussian-n (Gn) Theories

For achieving "chemical accuracy"” (typically within ~1 kcal/mol or ~4 kd/mol of experimental values), composite methods like the Gaussian-4 (G4) an
well-defined calculations designed to approximate a very high level of theory with a complete basis set.

Causality Behind the G4 Protocol: G4 theory systematically improves upon its predecessor (G3 theory) by:[13][15]

« Extrapolating to the Hartree-Fock limit for a more accurate baseline energy.

« Using the more accurate CCSD(T) method for the highest level of electron correlation.

+ Employing geometries optimized with Density Functional Theory (B3LYP), which are often very accurate at a lower computational cost.

« Adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies, with separate parameters for open- and closed-shell spe

Caption: A simplified flowchart of the Gaussian-4 (G4) composite method.

Density Functional Theory (DFT)
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DFT methods offer a balance between computational cost and accuracy and are widely used to study larger molecules.[4][17] Functionals like B3LYF
for systems with non-covalent interactions like halogen bonds, dispersion-corrected functionals are often necessary.[19] To calculate enthalpies of for
where the number and types of bonds are conserved, which allows for significant cancellation of systematic errors in the calculation.[3]

Thermochemical Data Summary

As of this writing, a critically evaluated, experimental standard enthalpy of formation for 3-(Chloromethyl)-2-methylpyridine is not available in the cc
provide a useful chemical context.

Compound Formula Phase AfH° (kJ/mol)
Pyridine CsHsN gas 140.4 + 0.7
2-Methylpyridine CeH7N gas 99.2+1.0
3-Methylpyridine CeH7N gas 106.5+0.9
Chlorobenzene CsHsCl liquid 111+13
2-Chloropyridine CsHaCIN gas 1045+19
3-Chloropyridine CsH4CIN gas 107.6+15

Table 1: Standard molar enthalpies of formation in the gaseous phase (AfH°(g)) at 298.15 K for pyridine and related substituted compounds. This dat:

The enthalpic contribution of a CH2Cl group on an aromatic ring is complex and depends on its position and interactions with adjacent groups. A high
absence of experimental data.

Safety and Handling Considerations

3-(Chloromethyl)-2-methylpyridine and its hydrochloride salt are classified as hazardous substances. They are typically harmful if swallowed, caus
« Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[24] Wear appropriate personal protective
« Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.[22][25]

« Thermal Stability: Thermochemical data, particularly from DSC, can reveal the decomposition temperature and energy release, which is critical for

Conclusion

The thermochemical data of 3-(Chloromethyl)-2-methylpyridine are critical for its safe and efficient use in research and industry. While specific exp
computational methodologies required for their determination. A combination of rotating-bomb combustion calorimetry and vapor pressure measurem
composite computational methods like G4 theory offer a robust and reliable pathway to predict these essential energetic properties. For professionals
fundamental component of responsible and innovative science.
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